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Introduction
Etripamil is a novel, intranasally administered, fast-acting L-type calcium channel blocker

under investigation for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).

[1] Its primary mechanism of action involves the modulation of atrioventricular (AV) nodal

conduction, offering a potential for patient self-administration in a non-medical setting. This

technical guide provides an in-depth analysis of the electrophysiological effects of etripamil on

the AV node, supported by quantitative data from clinical trials and detailed experimental

methodologies.

Mechanism of Action: L-Type Calcium Channel
Blockade in the AV Node
Etripamil is a non-dihydropyridine calcium channel blocker that selectively inhibits L-type

calcium channels, which are crucial for the propagation of electrical signals through the AV

node.[1] By blocking these channels, etripamil slows down the conduction of electrical

impulses and prolongs the refractory period of the AV nodal tissue. This action effectively

interrupts the re-entrant circuits that are the underlying cause of most PSVTs.[1]
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Caption: Etripamil's signaling pathway in AV nodal cells.
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Pharmacokinetics and Pharmacodynamics
Intranasal administration of etripamil results in rapid absorption.[2]

Parameter Value Source

Time to Maximal Plasma

Concentration (Tmax)
5-8.5 minutes [2]

Onset of PR Interval

Prolongation (>10%)
4-7 minutes (at doses ≥60 mg)

Duration of PR Interval

Prolongation (>10%)

Approximately 45 minutes (at

doses ≥60 mg)

Terminal Half-life
~1.5 hours (60 mg) to 2.5-3

hours (70-105 mg)

These pharmacokinetic and pharmacodynamic properties underscore etripamil's potential as a

rapid-acting, on-demand therapy for PSVT.

Quantitative Electrophysiological Effects on AV
Nodal Conduction
Clinical studies have quantified the impact of etripamil on various electrophysiological

parameters of the AV node.

PR Interval Prolongation
The PR interval on a surface electrocardiogram (ECG) is a surrogate measure of AV nodal

conduction time. Phase 1 studies in healthy volunteers demonstrated a dose-dependent

prolongation of the PR interval.

Etripamil Dose
Mean Maximum PR
Interval Increase from
Baseline

Onset of >10% Increase

≥ 60 mg > 10% 4-7 minutes
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Data from Phase 1 studies in healthy adults.

AV Nodal Effective Refractory Period (AVNERP) and
Wenckebach Cycle Length
The NODE-1 trial, a Phase 2 study conducted in an electrophysiology laboratory setting,

provided direct evidence of etripamil's effect on AV nodal refractoriness and conduction. An

abstract from this study reported significant prolongation of the AVNERP and Wenckebach

cycle length 15 minutes after administration, with minimal effect on the AH-interval.

High-Density Electroanatomic Mapping
A case study within the NODE-1 trial utilized high-density electroanatomic mapping to visualize

the effect of etripamil on the slow pathway in a patient with AV nodal reentrant tachycardia

(AVNRT). Following administration of a 105 mg dose, there was a marked change in the AV

block cycle length from a baseline of 330 ms to 550 ms at 3 minutes. This was accompanied by

a loss of voltage in the slow pathway region, which gradually returned as the block cycle length

improved over 30 minutes.

Experimental Protocols
Phase 1 Pharmacokinetic/Pharmacodynamic Studies

Study Design: Randomized, double-blind, sequential dose-escalation, crossover studies

(MSP-2017-1096 and NODE-102).

Participants: Healthy adult volunteers.

Drug Administration: Single intranasal doses of etripamil.

Measurements:

Plasma concentrations of etripamil and its inactive metabolite were determined using

validated bioanalytical assays.

Pharmacodynamic parameters, including PR interval, blood pressure, and heart rate, were

continuously monitored.
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Pharmacokinetic parameters were calculated using noncompartmental methods.
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Caption: Workflow for Phase 1 pharmacokinetic/pharmacodynamic studies.

NODE-1 Electrophysiology Study
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging

Phase 2 trial.

Participants: Patients with a history of PSVT undergoing an electrophysiology study.

Procedure:

Induction of sustained PSVT in the electrophysiology laboratory.

After 5 minutes of sustained PSVT, patients received a single intranasal dose of etripamil
(35 mg, 70 mg, 105 mg, or 140 mg) or placebo.

Continuous ECG monitoring was performed.

The primary endpoint was the conversion of PSVT to sinus rhythm within 15 minutes.

High-Density Mapping Sub-study: In a subset of patients, high-density electroanatomic

mapping of the slow pathway region was performed at baseline and at specified time points

after drug administration to assess changes in voltage and conduction properties.

Clinical Efficacy in Terminating PSVT

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b607387?utm_src=pdf-body-img
https://www.benchchem.com/product/b607387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Multiple clinical trials have demonstrated the efficacy of etripamil in the acute termination of

PSVT.

Trial
Etripamil
Dose

Primary
Endpoint

Etripamil
Conversion
Rate

Placebo
Conversion
Rate

p-value

NODE-1 70-140 mg
Conversion at

15 min
65-95% 35% <0.05

NODE-301 70 mg

Conversion at

30 min (post-

hoc)

54% 35% 0.02

RAPID

70 mg

(optional 2nd

dose)

Conversion at

30 min
64.3% 31.2% <0.001

NODE-302 70 mg
Conversion at

30 min
60%

N/A (open-

label)
N/A

These results support the potential for etripamil as a self-administered therapy to rapidly

terminate PSVT episodes.

Conclusion
Etripamil demonstrates a potent and rapid effect on AV nodal conduction, primarily through the

blockade of L-type calcium channels. This leads to a slowing of conduction and prolongation of

the AV nodal refractory period, which are the key mechanisms for terminating re-entrant

supraventricular tachycardias. The quantitative data from clinical and electrophysiology studies

provide a strong rationale for its continued development as a novel, patient-administered

treatment for PSVT. Further research may continue to elucidate the finer details of its

electrophysiological effects and long-term safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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